Cas no 88040-23-7 (Cefepime)

Cefepime (bmy-28142) is a broad-spectrum cephalosporin that can cross the blood-brain barrier Cefepime has antibacterial effect on both Gram positive and gram negative aerobic bacteria Cefepime can cause neurotoxicity
Cefepime structure
Cefepime structure
Cefepime
88040-23-7
C19H24N6O5S2
480.561060905457
MFCD00864890
61134
5479537

Cefepime Properties

Names and Identifiers

    • Cefepime
    • (6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-(Z)-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate
    • 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-(1-methylpyrrolidino)methyl-3-cephem-4-carboxylate
    • CEFEPIME ARGININE
    • Cefpim
    • CFPM
    • Tsefepim
    • [6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium hydroxide inner salt
    • cefipime
    • cefepime jp
    • fr 81335
    • Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt (9CI)
    • Pyrrolidinium, 1-[[7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt, [6R-[6α,7β(Z)]]- (ZCI)
    • BMY 28142
    • Cefimen K
    • Sefdin
    • UNII-807PW4VQE3
    • DB01413
    • BDBM50350470
    • D02376
    • AB01275446-01
    • Cefepimum [Latin]
    • Cefepime (USAN/INN)
    • HY-B0692
    • AS-76125
    • BCPP000292
    • CS-0009590
    • BCP9000504
    • J01DA24
    • AKOS015850865
    • C-2468
    • CEFEPIME [WHO-DD]
    • Maxipime
    • CHEMBL186
    • Cefepima [Spanish]
    • Renapime
    • HMS2089M18
    • C08111
    • BMY-28142
    • Cefepimum
    • Cefepime [USAN:INN:BAN]
    • AKOS016014147
    • 7beta-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinium-1-yl)methyl]-3,4-didehydrocepham-4-carboxylate
    • 7beta-((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-3,4-didehydrocepham-4-carboxylate
    • CEFEPIME [MI]
    • Pyrrolidinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methyl-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-
    • Cefepima
    • PYRROLIDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-1-METHYL-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • Cefepimum (Latin)
    • VNRX-5022
    • CHEBI:478164
    • Q27294816
    • J01DE01
    • CEFEPIME [USAN]
    • Cefepime, Antibiotic for Culture Media Use Only
    • 1-{[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxylato-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}-1-methylpyrrolidin-1-ium
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(1-methylpyrrolidinium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CEFEPIME [VANDF]
    • DTXCID20820707
    • Anticefepime (>90%)
    • SCHEMBL65720
    • 807PW4VQE3
    • CEFEPIME [INN]
    • 88040-23-7
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methylpyrrolidinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime)
    • cefepim
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • DTXSID70873208
    • Cefepime EP Impurity A
    • DTXSID60164213
    • Axepim
    • 1-[[(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium inner salt; Cefepime Impurity A; Cefepime EP Impurity A
    • +Expand
    • MFCD00864890
    • HVFLCNVBZFFHBT-ZKDACBOMSA-N
    • 1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
    • C(C1=C(C[N+]2(CCCC2)C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1N=C(N)SC=1)=N\OC)(=O)[O-]

Computed Properties

  • 480.12500
  • 2
  • 10
  • 6
  • 480.12496023g/mol
  • 32
  • 869
  • 0
  • 2
  • 0
  • 1
  • 0
  • 1
  • -0.1
  • 14
  • 0
  • 204

Experimental Properties

  • -0.41110
  • 203.58000
  • No data available
  • 150 C
  • No data available
  • No data available
  • Colorless powder,melting point150℃(decomposition).

Cefepime Security Information

Cefepime Customs Data

  • 32041300
  • China Customs Code:

    32041300

Cefepime Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008DZR-50mg
Cefepime
88040-23-7 99%
50mg
$107.00
A2B Chem LLC
AD90583-50mg
Cefepime
88040-23-7 99%
50mg
$40.00
eNovation Chemicals LLC
Y0974271-1g
Cefepime
88040-23-7 98%
1g
$600 2022-09-11
MedChemExpress
HY-B0692-50mg
Cefepime
88040-23-7 99.78%
50mg
¥500 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304822-200mg
Cefepime
88040-23-7 98%
200mg
¥368.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C861441-50mg
Cefepime
88040-23-7 >98%
50mg
¥128.00 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-278815-50 mg
Cefepime,
88040-23-7
50mg
¥5,265.00 2023-07-11

Cefepime Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
1.2 Reagents: Sulfuric acid
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
1.2 2 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Reference
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
2.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
2.2 Reagents: Sulfuric acid
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus pentachloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0 °C → -10 °C; -10 °C; 1 h, -10 °C
1.2 Solvents: Methanol ,  Phenol ;  -10 °C; 3 - 5 h, -10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 2 - 2.5
2.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
2.2 2 h, 0 - 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Reference
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Acetone ;  3 h, rt
1.2 Solvents: Dichloromethane ;  -10 °C; 1 h, -10 °C
1.3 Reagents: Diisopropyl ether
2.1 Reagents: Pyridine ,  Phosphorus pentachloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0 °C → -10 °C; -10 °C; 1 h, -10 °C
2.2 Solvents: Methanol ,  Phenol ;  -10 °C; 3 - 5 h, -10 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 2 - 2.5
3.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
3.2 2 h, 0 - 5 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Reference
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
2.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
3.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
3.2 Reagents: Sulfuric acid
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Carbon tetrachloride ,  Acetone
2.1 Solvents: Carbon tetrachloride
3.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
4.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
4.2 Reagents: Sulfuric acid
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water
1.2 -
2.1 Reagents: Sodium iodide Solvents: Carbon tetrachloride ,  Acetone
3.1 Solvents: Carbon tetrachloride
4.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
5.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
5.2 Reagents: Sulfuric acid
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Methanol ,  Water ;  12 h, rt
Reference
Synthesis and antibacterial activity of copper(II) complexes with sulphathiazole and cephalosporin ligands
Anacona, Juan R.; et al, Transition Metal Chemistry (Dordrecht, 2008, 33(4), 517-521

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol
1.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium 2-ethylhexanoate Solvents: Methanol ,  Ethyl acetate
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
2.1 Solvents: Methanol
2.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium 2-ethylhexanoate Solvents: Methanol ,  Ethyl acetate
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Potassium iodide Solvents: Acetone
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
3.1 Solvents: Methanol
3.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Reference
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Cefepime Raw materials

Cefepime Preparation Products

Cefepime Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88040-23-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:88040-23-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:88040-23-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88040-23-7)
XU NV SHI
15221998634
1986399151@qq.com

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